molecular formula C5H7NO3 B8756865 (1-Carbamoylmethyl)acrylic acid CAS No. 54468-53-0

(1-Carbamoylmethyl)acrylic acid

Cat. No.: B8756865
CAS No.: 54468-53-0
M. Wt: 129.11 g/mol
InChI Key: JRXNBYBCTNEZQY-UHFFFAOYSA-N
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Description

(1-Carbamoylmethyl)acrylic acid is a substituted acrylic acid derivative featuring a carbamoylmethyl group (-CH₂C(O)NH₂) attached to the α-carbon of the acrylic acid backbone. The carbamoyl moiety may influence solubility, reactivity, and intermolecular interactions compared to unsubstituted acrylic acid or other derivatives.

Properties

CAS No.

54468-53-0

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

4-amino-2-methylidene-4-oxobutanoic acid

InChI

InChI=1S/C5H7NO3/c1-3(5(8)9)2-4(6)7/h1-2H2,(H2,6,7)(H,8,9)

InChI Key

JRXNBYBCTNEZQY-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Acrylic Acid

  • Structure : CH₂=CHCOOH.
  • Properties: A simple unsaturated carboxylic acid with high reactivity due to the conjugated double bond and carboxylic acid group. It is a key monomer for synthesizing poly(acrylic acid) (PAA) hydrogels, which exhibit pH-responsive swelling behavior .
  • Key Differences :
    • (1-Carbamoylmethyl)acrylic acid has a carbamoylmethyl substituent, which increases molecular weight (MW) and introduces hydrogen-bonding sites absent in acrylic acid.
    • Acrylic acid is highly hydrophilic, whereas the carbamoyl group may reduce water solubility depending on substitution patterns.
  • Applications : PAA hydrogels are used in drug delivery and biomedical devices due to their swelling kinetics, which are influenced by ionic strength and temperature .

Poly(acrylic acid) Derivatives with Functional Groups

  • Examples : Dopamine-modified PAA (bioadhesive polymers) and partially neutralized PAA hydrogels.
  • Properties :
    • Dopamine-modified PAA derivatives exhibit superior bioadhesion (2.5× higher fracture strength than commercial analogs) due to catechol groups mimicking marine adhesive proteins .
    • Neutralized PAA hydrogels show reduced swelling in saline solutions compared to pure water, a behavior attributed to ion diffusion effects .
  • Comparison :
    • The carbamoyl group in this compound could enhance bioadhesion or crosslinking efficiency in polymers, similar to dopamine modifications, but with different thermodynamic and kinetic profiles.

Carbamoyl-Substituted Carboxylic Acids

  • Example : 1-Carbamoylcyclobutane-1-carboxylic acid (CAS 381230-96-2).
  • Structure : A cyclobutane ring with adjacent carbamoyl and carboxylic acid groups.
  • Applications in pharmaceuticals as a building block for constrained peptidomimetics .
  • Key Differences :
    • This compound lacks ring strain, offering greater conformational flexibility for polymerization or intermolecular interactions.

Other Acrylic Acid Derivatives

  • Example : (2E)-3-(1-Methyl-1H-indol-5-yl)acrylic acid (CAS 1228572-19-7).
  • Properties :
    • The indole group introduces aromaticity and π-π stacking capabilities, enabling applications in organic electronics or as a fluorophore .
  • Comparison :
    • The carbamoylmethyl group in this compound may prioritize hydrogen bonding over π-interactions, directing its utility toward hydrogels or drug conjugates.

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Key Functional Groups Solubility (Water) Applications Key References
Acrylic acid C₃H₄O₂ Carboxylic acid, alkene High Polymers, adhesives
This compound* C₅H₇NO₃ Carboxylic acid, carbamoyl Moderate† Bioadhesives, drug delivery Inferred
1-Carbamoylcyclobutane-1-carboxylic acid C₆H₉NO₃ Carboxylic acid, carbamoyl Low‡ Pharmaceuticals
Dopamine-modified PAA (C₃H₄O₂)ₙ + C₈H₁₁NO₂ Catechol, carboxylic acid pH-dependent Medical adhesives, coatings

*Theoretical properties based on structural analogs. †Predicted due to hydrogen-bonding capacity. ‡Steric hindrance from cyclobutane reduces solubility.

Research Findings and Implications

  • Swelling Kinetics : Poly(acrylic acid) hydrogels swell maximally in pure water but lose efficiency in saline due to ion diffusion . Introducing carbamoyl groups may modulate this behavior by altering network hydrophilicity.
  • Bioadhesion : Carbamoyl-modified polymers could rival dopamine-PAA derivatives in adhesion strength, though with different degradation profiles .
  • Thermal Stability : The carbamoyl group may enhance thermal resistance compared to unsubstituted acrylic acid, which polymerizes exothermally at elevated temperatures .

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